4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1040659-19-5
VCID: VC11938446
InChI: InChI=1S/C20H22N2O3/c1-3-19(23)22-12-4-5-15-13-16(8-11-18(15)22)21-20(24)14-6-9-17(25-2)10-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,21,24)
SMILES: CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol

4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 1040659-19-5

Cat. No.: VC11938446

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide - 1040659-19-5

Specification

CAS No. 1040659-19-5
Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
IUPAC Name 4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Standard InChI InChI=1S/C20H22N2O3/c1-3-19(23)22-12-4-5-15-13-16(8-11-18(15)22)21-20(24)14-6-9-17(25-2)10-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,21,24)
Standard InChI Key ZMNWPRFSXAFQPG-UHFFFAOYSA-N
SMILES CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Canonical SMILES CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a tetrahydroquinoline scaffold, a partially saturated quinoline derivative, which enhances its metabolic stability compared to fully aromatic analogs. The 6-position of the tetrahydroquinoline is substituted with a benzamide group containing a 4-methoxy substituent, while the 1-position is modified with a propanoyl group. This configuration introduces both hydrophobic and hydrogen-bonding capabilities, critical for target engagement.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1040659-19-5
Molecular FormulaC20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{3}
Molecular Weight338.4 g/mol
IUPAC Name4-Methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
SMILESCCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
logP3.62 (predicted)

Stereochemical Considerations

The compound is achiral, as confirmed by its ACHIRAL designation in structural databases. This lack of stereocenters simplifies synthesis and reduces the need for enantiomeric separation during manufacturing .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves multi-step organic reactions, typically starting with the formation of the tetrahydroquinoline core. A representative pathway includes:

  • Quinoline Reduction: Hydrogenation of quinoline derivatives to yield 1,2,3,4-tetrahydroquinoline.

  • Acylation at N1: Reaction with propionic anhydride to introduce the propanoyl group.

  • Buchwald–Hartwig Amination: Coupling of 4-methoxybenzoyl chloride to the 6-amino position of the tetrahydroquinoline .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Quinoline ReductionH2/Pd-C\text{H}_2/\text{Pd-C}, Ethanol, 50°C85%
N1 AcylationPropionic anhydride, DMAP, DCM78%
Benzamide Coupling4-Methoxybenzoyl chloride, DIEA, DMF65%

Purification and Scalability

Chromatographic purification (silica gel, eluent: ethyl acetate/hexane) is employed to isolate the final product. Process optimization has achieved gram-scale production with >95% purity, as verified by HPLC .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits moderate lipophilicity (predicted logP = 3.62), favoring solubility in organic solvents like DMSO (25 mg/mL) and ethanol (10 mg/mL). Aqueous solubility is limited (0.1 mg/mL in PBS pH 7.4), necessitating formulation strategies for in vivo studies.

Thermal and pH Stability

Stability studies indicate decomposition at temperatures >150°C. The compound remains stable across pH 3–8 for 24 hours but undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, cleaving the amide bond .

Pharmacological Profile and Biological Activity

Table 3: Predicted Target Affinities

TargetDocking Score (kcal/mol)Putative Role
Aurora Kinase A-9.2Cell cycle regulation
PI3Kγ-8.7Inflammatory signaling
HDAC6-7.9Epigenetic modulation

In Vitro Bioactivity

While direct activity data for this compound is limited, structural analogs demonstrate:

  • Anti-inflammatory Effects: IC50 = 2.3 μM in LPS-induced TNF-α suppression .

  • Antiproliferative Activity: GI50 = 5.8 μM against MCF-7 breast cancer cells .

Analytical Characterization Techniques

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 4.10 (t, 2H, CH2), 3.82 (s, 3H, OCH3).

  • HRMS (ESI+): m/z 339.1701 [M+H]+ (calculated 339.1704) .

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